molecular formula C9H12N4O5 B1297234 (2-morpholin-4-yl-2-oxoethyl) 4-amino-1,2,5-oxadiazole-3-carboxylate CAS No. 312277-99-9

(2-morpholin-4-yl-2-oxoethyl) 4-amino-1,2,5-oxadiazole-3-carboxylate

Cat. No.: B1297234
CAS No.: 312277-99-9
M. Wt: 256.22 g/mol
InChI Key: DPFZVPUIRPFXCQ-UHFFFAOYSA-N
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Description

(2-morpholin-4-yl-2-oxoethyl) 4-amino-1,2,5-oxadiazole-3-carboxylate is a complex organic compound that features a morpholine ring, an oxadiazole ring, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-morpholin-4-yl-2-oxoethyl) 4-amino-1,2,5-oxadiazole-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow chemistry could be employed to enhance the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

(2-morpholin-4-yl-2-oxoethyl) 4-amino-1,2,5-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction could produce morpholine-substituted compounds .

Scientific Research Applications

(2-morpholin-4-yl-2-oxoethyl) 4-amino-1,2,5-oxadiazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-morpholin-4-yl-2-oxoethyl) 4-amino-1,2,5-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include signal transduction cascades or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-morpholin-4-yl-2-oxoethyl) 4-amino-1,2,5-oxadiazole-3-carboxylate apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(2-morpholin-4-yl-2-oxoethyl) 4-amino-1,2,5-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O5/c10-8-7(11-18-12-8)9(15)17-5-6(14)13-1-3-16-4-2-13/h1-5H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFZVPUIRPFXCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC(=O)C2=NON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349530
Record name 4-Amino-furazan-3-carboxylic acid 2-morpholin-4-yl-2-oxo-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312277-99-9
Record name 4-Amino-furazan-3-carboxylic acid 2-morpholin-4-yl-2-oxo-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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